molecular formula C12H15NO B1611775 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 140406-65-1

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1611775
CAS No.: 140406-65-1
M. Wt: 189.25 g/mol
InChI Key: OBDIDGKANKNXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that features an oxirane ring (epoxide) attached to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Epoxide Ring-Opening: This reaction can be catalyzed by acids or bases, resulting in the formation of diols or other functionalized products.

    Hydrolysis: The compound can be hydrolyzed to form corresponding diols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized tetrahydroisoquinoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. These reactions can affect biological pathways and molecular targets, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde
  • 4-[(1-Oxiran-2-ylmethyl)-1H-indol-3-yl]methylidene-2-phenyl-1,3-oxazol-5(4H)-one

Uniqueness

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the tetrahydroisoquinoline core and the reactive oxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(oxiran-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDIDGKANKNXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588451
Record name 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140406-65-1
Record name 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydroisoquinoline (15 g, 0.11 mol) in MeCN (100 mL) was added K2CO3 (30.7 g, 0.23 mol) at 0° C. 2-(bromomethyl)oxirane (17 g, 0.12 mol) was added to the reaction after 1 h. The solution was stirred at 22° C. for 16 h at which time the solids were filtered and washed with MeCN. The solution was concentrated and the residue was used in the next step without further purification (17 g, Yield 78%). LCMS (m/z): 190.1 (M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2,3,4-tetrahydroisoquinoline (25.0 g) was dissolved in acetonitrile (100 ml) and sodium carbonate (40.0 g) and epibromohydrin (31.0 g) were added thereto and heated at reflux for 4 hours. After the resultant salt was filtered, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (Waco Gel C-200, 500 g) and eluted with a mixed solvent of chloroform (99 parts)+methanol (1 part) to give 2-[1-(2,3-epoxy)propyl]-1,2,3,4-tetrahydroisoquinoline (15.6 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.